Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
CAS No.: 199330-66-0
Cat. No.: VC0173732
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199330-66-0 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 4-aminooxane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H |
| Standard InChI Key | VNPBPEQYIQVYDP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCOCC1)N.Cl |
| Canonical SMILES | COC(=O)C1(CCOCC1)N.Cl |
Introduction
Chemical Structure and Properties
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride contains a six-membered tetrahydropyran ring with an oxygen atom at position 1, an amino group and a methyl carboxylate group at position 4, and exists as a hydrochloride salt. This molecular arrangement contributes to its unique chemical reactivity and physical properties.
The compound is characterized by a molecular formula of C7H14ClNO3 and a molecular weight of 195.64 g/mol. It exists as a solid at room temperature and requires specific storage conditions to maintain stability. The presence of both the amino group and the carboxylate ester functionality creates opportunities for diverse chemical transformations, making it particularly valuable in synthetic chemistry.
Physical and Chemical Data
Table 1. Physical and Chemical Properties of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
| Property | Value |
|---|---|
| CAS Number | 199330-66-0 |
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 4-aminooxane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H |
| Standard InChIKey | VNPBPEQYIQVYDP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCOCC1)N.Cl |
| Physical Form | Solid |
| Storage Conditions | Refrigerator (2-8°C), inert atmosphere |
| Purity | Available at ≥97% |
The structural configuration of this compound features the tetrahydropyran ring with its oxygen atom providing specific electronic properties, while the amino group at the 4-position serves as a key reactive site for further functionalization. The methyl carboxylate group provides an additional synthetic handle, enabling transformations like transesterification, hydrolysis, or reduction.
Applications in Organic Chemistry
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride serves multiple functions in organic synthesis and has potential applications in various research domains.
Building Block in Synthetic Chemistry
This compound functions as a valuable building block in the synthesis of complex organic molecules. Its structural features make it particularly useful for:
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Construction of heterocyclic compounds containing the tetrahydropyran motif
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Synthesis of pharmaceutical intermediates
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Preparation of fine chemicals
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Development of novel functional materials
The functional groups present in the molecule allow it to participate in various chemical reactions, making it versatile in organic synthesis. The amino group can undergo typical primary amine reactions (such as amide formation, reductive amination, and nucleophilic substitution), while the ester group offers additional reaction pathways through transesterification, hydrolysis, and reduction.
Structure-Activity Relationships and Related Compounds
Understanding the structural similarities between Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride and related compounds helps elucidate potential biological activities and applications.
Structural Variations and Their Impact
Several structurally related compounds have been investigated for various applications:
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Position isomers: Compounds with amino and carboxylate groups at different positions on the tetrahydropyran ring may exhibit different reactivity and biological properties.
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Stereoisomers: Stereochemistry can significantly impact biological activity, as demonstrated by the neuroprotective properties of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
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Functional group modifications: Variations in the ester group (ethyl, propyl, etc.) or modifications of the amino group (methylation, acylation) can alter both chemical reactivity and biological activity.
The strategic modification of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride's structure represents a potential avenue for developing compounds with enhanced properties or specific biological activities.
Current Research and Future Perspectives
Research involving Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride predominantly focuses on its utility as a synthetic intermediate. The compound's presence in chemical supplier catalogs indicates its commercial relevance to the research community .
Current Research Directions
Current applications of this compound include:
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Use as a building block in the synthesis of complex organic molecules with potential therapeutic applications
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Exploration as a precursor in medicinal chemistry research
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Application in the synthesis of specialty chemicals and materials
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